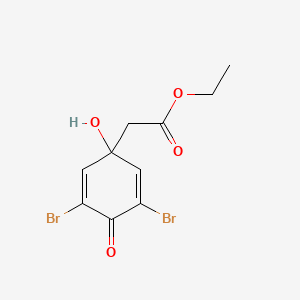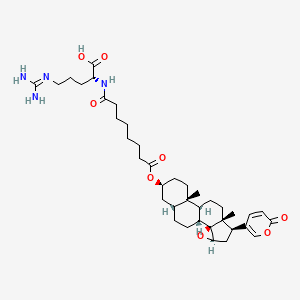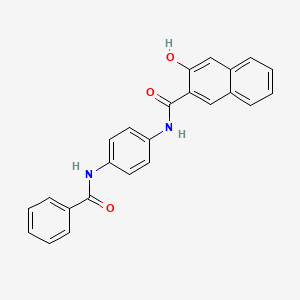![molecular formula C11H18S2 B14687548 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane] CAS No. 28640-49-5](/img/structure/B14687548.png)
Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is a chemical compound characterized by a unique spirocyclic structure. This compound features a bicyclo[4.2.1]nonane core with a spiro linkage to a 1,3-dithiolane ring. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] typically involves the construction of the bicyclo[4.2.1]nonane core followed by the introduction of the 1,3-dithiolane ring. One common method involves the reaction of bicyclo[4.2.1]nonane derivatives with dithiolane precursors under specific conditions. For instance, the use of organic alkali and CuCl at low temperatures (e.g., -80°C to -70°C) can facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] may involve scalable synthetic routes that ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spirocyclic structure and the dithiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithiolane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species .
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are ongoing and contribute to understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[4.2.1]nonane-7-spiro-2’-tetrahydrofuran]
- Bicyclo[4.3.0]nonane derivatives
- Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
Uniqueness
Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiolane] is unique due to its specific spiro linkage and the presence of the dithiolane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
28640-49-5 |
|---|---|
Molekularformel |
C11H18S2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
spiro[1,3-dithiolane-2,9'-bicyclo[4.2.1]nonane] |
InChI |
InChI=1S/C11H18S2/c1-2-4-10-6-5-9(3-1)11(10)12-7-8-13-11/h9-10H,1-8H2 |
InChI-Schlüssel |
UNZNETIGNDOWIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCC(C1)C23SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

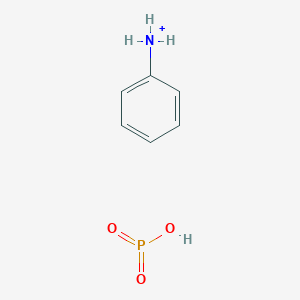

![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
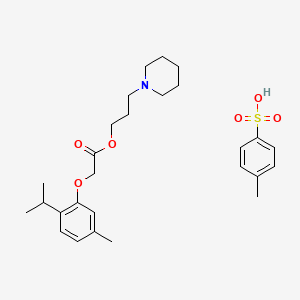

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)


